molecular formula C11H15N3O4 B1444630 Tert-butyl methyl(5-nitropyridin-2-yl)carbamate CAS No. 1039055-45-2

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Cat. No.: B1444630
CAS No.: 1039055-45-2
M. Wt: 253.25 g/mol
InChI Key: SCPNQHRVFIKKJW-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate ( 1039055-45-2) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It is primarily utilized as a sophisticated synthetic intermediate in the discovery and development of novel therapeutic agents. The compound features a carbamate group protected by a tert-butyl moiety, a common strategy in multi-step organic synthesis to control reactivity . Its structure, which incorporates a nitro-substituted pyridine ring, makes it a valuable precursor for the synthesis of aromatic carbamate derivatives being investigated for their neuroprotective properties . Research into related aromatic carbamates has shown promise in protecting human neurons from apoptosis, with potential applications in targeting neurodegenerative diseases . The molecular formula of the compound is C11H15N3O4, and it has a molecular weight of 253.26 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNQHRVFIKKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure (Adapted from Ambeed and Literature)

Step Reagents & Conditions Outcome & Notes
1 Dissolve 2-amino-5-nitropyridine (4.69 mmol) in dry tetrahydrofuran (THF) at 0 °C Ensures controlled reaction temperature
2 Add sodium bis(trimethylsilyl)amide (NaHMDS) 2M in THF slowly Deprotonates the amine, activating it for carbamoylation
3 After 20 minutes, add di-tert-butyl dicarbonate (4.97 mmol) in THF Introduces the Boc protecting group
4 Warm the mixture slowly to room temperature and stir overnight Allows complete carbamate formation
5 Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4 Standard workup
6 Purify by silica gel chromatography (hexanes/ethyl acetate 7:3) Yields tert-butyl (5-nitropyridin-2-yl)carbamate as an orange powder

Yield: Approximately 62% isolated yield reported.

Characterization:

  • $$ ^1H $$ NMR (CDCl3) shows characteristic tert-butyl singlet at 1.59 ppm and aromatic protons between 8.20-9.19 ppm.
  • LCMS confirms molecular ion at m/z 238 (MH+).

This method is widely preferred due to its simplicity and moderate to good yields.

Alternative Preparation via Curtius Rearrangement

A more complex but efficient method involves the Curtius rearrangement of the corresponding acid chloride or azide intermediates to generate the carbamate directly.

Key Features and Conditions (From Patent WO2021074138A1)

Step Reagents & Conditions Outcome & Notes
1 Starting from the acid derivative of the pyridine, treat with diphenylphosphoryl azide (DPPA), triethylamine, and a solvent mixture of t-butanol/toluene (1:1) One-pot Curtius rearrangement occurs
2 Heat the reaction mixture at 100 °C for 12-20 h until starting material is consumed (monitored by HPLC) Formation of isocyanate intermediate
3 The isocyanate intermediate reacts in situ with t-butanol to form the tert-butyl carbamate Avoids isolation of unstable intermediates
4 Workup and purification yield the tert-butyl carbamate product Yields around 60%, with some contamination by phosphorous salts from DPPA

This method can provide higher purity carbamate products and is advantageous when starting from acid precursors rather than amines.

Reduction and Further Functionalization

For derivatives requiring conversion of the nitro group to amino (e.g., tert-butyl (5-aminopyridin-2-yl)carbamate), catalytic hydrogenation is employed:

Step Reagents & Conditions Outcome & Notes
1 Suspend tert-butyl (5-nitropyridin-2-yl)carbamate in methanol and ethyl acetate Solvent mixture for hydrogenation
2 Add 10% palladium on activated carbon catalyst and triethylamine under argon Basic conditions to neutralize formed acids
3 Hydrogenate under 1 atm H2 for 20 hours Reduces nitro group to amino
4 Filter catalyst, concentrate, and purify Yields tert-butyl (5-aminopyridin-2-yl)carbamate in 97% yield

This step is critical for preparing amino derivatives from nitro precursors for further synthetic elaboration.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Boc Protection 2-Amino-5-nitropyridine Di-tert-butyl dicarbonate, NaHMDS THF, 0 °C to RT, overnight ~62% Simple, mild conditions
Curtius Rearrangement Acid derivative of 5-nitropyridin-2-yl DPPA, triethylamine, t-butanol/toluene 100 °C, 12-20 h ~60% One-pot, avoids isolating isocyanate
Catalytic Hydrogenation (for amino derivative) tert-Butyl (5-nitropyridin-2-yl)carbamate Pd/C, H2, triethylamine MeOH/EtOAc, RT, 20 h 97% Converts nitro to amino group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Amine and carbon dioxide.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features contribute to enhanced drug efficacy and specificity, making it a valuable compound in the development of treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: PRMT5 Inhibitors
Recent studies have highlighted the role of this compound in the design of selective inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound's ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system tumors .

Agricultural Chemistry

Eco-Friendly Agrochemicals
The compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact. Its low toxicity profile makes it an attractive option for sustainable agriculture practices .

Data Table: Comparison of Agrochemical Efficacy

Compound NameApplication AreaEfficacyEnvironmental Impact
This compoundPest ControlHighLow
Conventional PesticidesPest ControlVariableHigh

Material Science

Enhancement of Polymer Properties
In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This enhancement is crucial for developing advanced materials used in electronics and automotive applications .

Case Study: Polymer Formulation
Research indicates that incorporating this compound into polycarbonate matrices significantly increases heat resistance and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

Reagent for Biomolecule Detection
In analytical chemistry, this compound acts as a reagent for detecting and quantifying specific biomolecules. This application is vital for drug testing and environmental monitoring, where precise measurements are crucial .

Data Table: Analytical Applications

Application AreaMethod UsedTarget Molecule
Drug TestingHPLCVarious drugs
Environmental MonitoringSpectroscopyPollutants

Biochemical Research

Studies on Enzyme Inhibition
Researchers employ this compound in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways and potential therapeutic targets. Its unique structure allows for specific interactions with biological macromolecules, facilitating research into new drug targets .

Mechanism of Action

The mechanism of action of tert-butyl methyl(5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can act as an electron-withdrawing group, influencing the reactivity of the compound. The carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (5-nitropyridin-2-yl)carbamate (CAS 161117-88-0)

  • Molecular Formula : C₁₀H₁₃N₃O₄
  • Molecular Weight : 239.23 g/mol
  • Key Differences : Lacks the methyl group on the carbamate nitrogen, resulting in reduced steric hindrance. This structural simplicity may enhance solubility in polar solvents compared to methyl-substituted analogs .

tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS 748812-75-1)

  • Molecular Formula : C₁₀H₁₂BrClN₂O₂
  • Molecular Weight : 322.58 g/mol

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1)

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 211.22 g/mol

Functional Group Variations

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences : Fluorine and hydroxy groups enhance polarity and bioavailability. The methyl group on the pyrimidine ring may improve metabolic stability compared to nitro-substituted derivatives .

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (CAS 890094-38-9)

  • Molecular Formula : C₇H₁₀ClN₅O₂
  • Molecular Weight : 231.64 g/mol
  • Key Differences : Chlorine and isopropylamine substituents modify steric and electronic profiles, favoring nucleophilic aromatic substitution over reduction reactions .

Research and Patent Relevance

  • Pharmaceutical Intermediates: tert-Butyl carbamates are frequently employed in kinase inhibitor syntheses.
  • Structural Characterization : NMR data for related compounds (e.g., tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate) confirm the utility of spectroscopic methods in verifying carbamate integrity .

Biological Activity

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a 5-nitropyridine moiety , which significantly influence its reactivity and biological interactions. The molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 253.26 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can covalently bond with nucleophilic sites on target molecules, thereby modulating their activity. This interaction is crucial for its potential therapeutic effects.

1. Antimicrobial Activity

Nitro-containing compounds, including those with nitropyridine structures, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cellular damage and death. This class of compounds shows promise against various pathogens, including bacteria and fungi .

2. Antitumoral Activity

Research indicates that compounds with nitro groups can exhibit antitumoral effects, particularly in hypoxic tumor environments. The presence of the nitro group enhances the compound's reactivity towards cancer cells, making it a potential candidate for developing new anticancer therapies . For instance, similar nitro derivatives have been studied for their ability to selectively kill cancer cells with specific genetic deletions .

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its unique structure allows it to serve as a probe in biochemical assays aimed at studying enzyme interactions. This property is particularly valuable in drug discovery processes where understanding enzyme kinetics is essential.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialReduction of nitro group leading to DNA damage
AntitumoralReactivity in hypoxic conditions targeting cancer cells
Enzyme InhibitionInteraction with specific enzymes affecting activity

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of nitro derivatives against Mycobacterium tuberculosis, demonstrating that modifications to the nitro group can significantly impact antimicrobial potency .
  • Cancer Therapeutics : Research into PRMT5 inhibitors revealed that compounds similar to this compound could selectively target cancer cells with specific genetic profiles, suggesting a pathway for developing targeted cancer therapies .
  • Enzyme Interaction Studies : In various biochemical assays, this compound was used to elucidate enzyme mechanisms, providing insights into potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl methyl(5-nitropyridin-2-yl)carbamate, and what reaction conditions are critical for yield optimization?

  • Methodology : Multi-step synthesis often involves palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP in toluene) to introduce the nitropyridine moiety, followed by carbamate protection with tert-butyl groups. Reduction of nitro groups may employ Fe powder and NH₄Cl in ethanol, requiring precise control of reaction time and temperature to avoid over-reduction .
  • Key Parameters : Catalyst loading (e.g., 5-10 mol%), solvent polarity (toluene vs. THF), and stoichiometry of reagents (e.g., tert-butyl chloroformate) significantly influence regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Analytical Tools :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and carbamate group.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation, especially to distinguish nitro vs. amino intermediates .
  • X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities; the tert-butyl group often induces crystallinity, aiding in structure determination .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., unexpected by-products) during synthesis?

  • Troubleshooting :

  • HPLC-MS : Identify by-products (e.g., deprotected intermediates or regioisomers) formed during nitro-group reduction or coupling steps. Adjust reaction conditions (e.g., lower temperature for nitro stability) .
  • DFT Calculations : Compare energy barriers for competing pathways (e.g., nitropyridine vs. aminopyridine formation) to rationalize product distributions .

Q. What strategies optimize the stability of this compound under long-term storage or harsh reaction conditions?

  • Stability Studies :

  • Light/Moisture Sensitivity : Store at −20°C under inert gas (N₂/Ar) to prevent tert-butyl carbamate hydrolysis. Use amber vials to avoid photodegradation of the nitro group .
  • Thermal Stability : TGA-DSC analysis reveals decomposition thresholds (>150°C), guiding solvent choices (e.g., avoid high-boiling solvents like DMSO in reflux conditions) .

Q. How does the nitro group in this compound influence its reactivity in subsequent functionalization (e.g., catalytic hydrogenation vs. electrophilic substitution)?

  • Mechanistic Insights :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce the nitro group to an amine, but monitor tert-butyl carbamate stability to avoid cleavage .
  • Electrophilic Aromatic Substitution : Nitro groups deactivate the pyridine ring, directing substitutions to meta positions. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. What are the challenges in scaling up this compound synthesis, and how can batch vs. flow chemistry mitigate them?

  • Process Chemistry :

  • Batch Limitations : Exothermic nitro reductions require careful temperature control; scalability issues arise from heterogeneous catalysts (e.g., Fe powder clogging reactors) .
  • Flow Solutions : Continuous flow systems improve heat dissipation and mixing efficiency, enabling safer nitro reductions and higher throughput .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl methyl(5-nitropyridin-2-yl)carbamate
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Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

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